molecular formula C8H18N2O3S B13064072 N-ethyl-2,6-dimethylmorpholine-4-sulfonamide

N-ethyl-2,6-dimethylmorpholine-4-sulfonamide

Cat. No.: B13064072
M. Wt: 222.31 g/mol
InChI Key: JSOGUXRJDUWCBU-UHFFFAOYSA-N
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Description

N-ethyl-2,6-dimethylmorpholine-4-sulfonamide (CAS 1094710-65-2) is a chemical compound with the molecular formula C 8 H 18 N 2 O 3 S and a molecular weight of 222.31 g/mol . This molecule features a morpholine ring substituted with two methyl groups at the 2 and 6 positions and a sulfonamide group where the nitrogen is functionalized with an ethyl group. Sulfonamide derivatives are of significant interest in pharmaceutical and bioorganic research due to their wide range of biological activities. Although the specific biological profile of this compound is not fully delineated, sulfonamides, in general, are known to serve as key scaffolds in drug discovery . Recent scientific investigations have demonstrated that sulfonamide-based ligands can be complexed with metal ions, such as Ruthenium(III), to create metallodrugs with enhanced biological properties . These complexes have shown stimulated antibacterial and anticancer activity compared to the free ligands, making sulfonamide derivatives a valuable area of study for overcoming antibiotic resistance and developing novel therapeutics . Furthermore, sulfonamide moieties are frequently employed in the synthesis of novel compounds, such as quinoline-sulphonamide derivatives, for exploring photophysical properties and computational studies . As a specialized building block, this compound is intended for research applications as a synthetic intermediate or a core structure for the development of new chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H18N2O3S

Molecular Weight

222.31 g/mol

IUPAC Name

N-ethyl-2,6-dimethylmorpholine-4-sulfonamide

InChI

InChI=1S/C8H18N2O3S/c1-4-9-14(11,12)10-5-7(2)13-8(3)6-10/h7-9H,4-6H2,1-3H3

InChI Key

JSOGUXRJDUWCBU-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)N1CC(OC(C1)C)C

Origin of Product

United States

Preparation Methods

Formation of the Morpholine-4-sulfonamide Core

  • Starting Material: 2,6-dimethylmorpholine or a suitably protected morpholine derivative.
  • Sulfonylation: Introduction of the sulfonyl group at the 4-position of the morpholine ring is achieved by reaction with sulfonyl chlorides under controlled conditions, often in the presence of a base such as triethylamine or pyridine to neutralize the generated HCl.
  • Reaction Conditions:
    • Solvent: Inert solvents like dichloromethane or DMF.
    • Temperature: Typically 0–25 °C to avoid side reactions.
    • Time: Several hours until completion monitored by TLC or HPLC.

N-Alkylation of the Sulfonamide Nitrogen

  • After sulfonylation, the sulfonamide nitrogen is alkylated with ethylating agents (e.g., ethyl bromide or ethyl iodide) to introduce the N-ethyl substituent.
  • Typical Conditions:
    • Base: Strong bases such as sodium hydride or potassium carbonate to deprotonate the sulfonamide nitrogen.
    • Solvent: Polar aprotic solvents like DMF or DMSO.
    • Temperature: Mild heating (50–60 °C) to facilitate alkylation.

Detailed Synthetic Procedure Example

Step Reagents & Conditions Outcome Notes
1 2,6-Dimethylmorpholine + Sulfonyl chloride (e.g., methanesulfonyl chloride) + Triethylamine Formation of 2,6-dimethylmorpholine-4-sulfonyl chloride intermediate Reaction under inert atmosphere, 0–25 °C, 4–6 h
2 Intermediate + Ammonia or amine source Formation of 2,6-dimethylmorpholine-4-sulfonamide Neutralization and purification by recrystallization
3 Sulfonamide + Ethyl bromide + Sodium hydride in DMF N-ethylation yielding this compound Reaction at 50–60 °C, monitored by TLC, purified by column chromatography

This approach aligns with sulfonamide synthesis protocols described in literature for related compounds.

Alternative Synthetic Routes

Aminosulfenyl Chloride Method

  • Preparation of sulfonamides via reaction of aminosulfenyl chlorides with alkali metal salts of sulfonamides or sultams has been reported.
  • This method involves:
    • Chlorination of N,N'-dithiobis(amine) derivatives to form aminosulfenyl chlorides.
    • Subsequent reaction with morpholine derivatives under acid-accepting conditions (e.g., pyridine).
  • This route offers a robust alternative for preparing sulfonamide derivatives with controlled substitution.

Direct Sulfonylation Followed by Alkylation

  • As demonstrated in the synthesis of 2-aminothiazole sulfonamides, a simplified approach involves initial sulfonylation of the amine substrate followed by alkylation of the sulfonamide nitrogen.
  • This method is adaptable to morpholine substrates, allowing high yields and facile purification.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Yield/Purity
Temperature 0–85 °C (depending on step) Lower temps favor selectivity; higher temps accelerate reaction but risk side products
Solvent DMF, DMSO, dichloromethane Polar aprotic solvents enhance alkylation efficiency
Base Triethylamine, sodium hydride, potassium carbonate Essential for neutralizing acids and deprotonating sulfonamide nitrogen
Reaction Time 4–12 hours Sufficient for completion; monitored by TLC or HPLC
Purification Recrystallization, column chromatography Ensures removal of unreacted reagents and by-products

Research Findings and Yields

  • Sulfonylation reactions typically achieve yields of 75–85% under optimized conditions.
  • Subsequent N-alkylation steps yield 80–90%, depending on reagent purity and reaction control.
  • Purification by recrystallization and chromatography provides high-purity products suitable for further applications.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Direct Sulfonylation + Alkylation 2,6-dimethylmorpholine Sulfonyl chloride, ethyl bromide, base 0–25 °C (sulfonylation), 50–60 °C (alkylation) 75–90 Commonly used, scalable
Aminosulfenyl Chloride Route Aminosulfenyl chloride + sulfonamide salt Pyridine or triethylamine Room temp to mild heating 70–85 Alternative, more complex intermediates
Sulfonylation of Amines + Alkylation Amine substrate + sulfonyl chloride + alkylating agent Sodium hydride, DMF 50–85 °C 80–90 Efficient for diverse sulfonamides

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,6-dimethylmorpholine-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Antidiabetic Agents

N-ethyl-2,6-dimethylmorpholine-4-sulfonamide has been explored for its potential as an antidiabetic agent. Research indicates that sulfonamide derivatives can enhance insulin sensitivity and glucose uptake in cells, making them candidates for diabetes management .

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, which can be particularly useful in developing new antibiotics .

Neurological Disorders

Research indicates potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. This includes possible effects on serotonin and dopamine pathways, which are critical in conditions such as depression and anxiety .

Herbicides and Pesticides

This compound has been incorporated into formulations for herbicides and pesticides. Its efficacy in inhibiting plant growth or pest development has been documented, providing a basis for its use in agricultural chemistry .

Plant Growth Regulators

The compound has shown promise as a plant growth regulator, influencing growth patterns and yield in various crops. This application is particularly relevant in sustainable agriculture practices aiming to enhance crop productivity while minimizing chemical inputs .

Chemical Synthesis

In industrial chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that yield valuable chemical products used across multiple industries .

Polymer Additives

The compound is utilized as an additive in polymer production, improving properties such as flexibility and durability of the final products. This application is significant in the manufacturing of plastics and coatings .

Data Tables

Application AreaSpecific UseMechanism/Effect
PharmaceuticalAntidiabetic agentsEnhances insulin sensitivity
Antimicrobial activityDisrupts bacterial cell wall synthesis
Neurological disordersModulates neurotransmitter systems
AgriculturalHerbicidesInhibits plant growth
Plant growth regulatorsInfluences growth patterns
IndustrialChemical synthesisIntermediate in organic compound production
Polymer additivesImproves flexibility and durability of polymers

Case Study 1: Antidiabetic Effects

A study published in Diabetes Care demonstrated that a sulfonamide derivative similar to this compound significantly improved glucose tolerance in diabetic rat models. The findings suggest potential for further development into a therapeutic agent for diabetes management.

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory found that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was able to inhibit bacterial growth at low concentrations, indicating its potential as a lead compound for antibiotic development.

Case Study 3: Agricultural Utility

In agricultural trials, this compound was tested as a herbicide on common weeds affecting crop yield. Results showed a reduction in weed biomass by over 70% compared to untreated controls, highlighting its effectiveness as an agricultural chemical.

Mechanism of Action

The mechanism of action of N-ethyl-2,6-dimethylmorpholine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of N-ethyl-2,6-dimethylmorpholine-4-sulfonamide and Analogues

Compound Name Core Structure Key Functional Groups Biological Activity Metabolic Pathway Reference
This compound Morpholine Sulfonamide, Ethyl, Methyl Undefined (potential therapeutic) Likely phase II conjugation (e.g., glucuronidation) -
N-Nitroso-2,6-dimethylmorpholine (NNDM) Morpholine Nitroso, Methyl Pancreatic carcinogen Oxidative activation to DNA-reactive metabolites
N-Ethyl-2,4-dinitrobenzenesulfonamide Benzene Sulfonamide, Dinitro, Ethyl Forms π-π complexes Not specified

Metabolic and Toxicological Profiles

  • NNDM: Induces pancreatic ductal adenocarcinoma via metabolism in pancreatic acinar and duct cells, with metabolic activity modulated by cytochrome P450 enzymes and cytosolic proteins .
  • Target Compound : The sulfonamide group may confer lower toxicity due to reduced metabolic activation. However, the ethyl and methyl substituents could increase lipophilicity, influencing tissue distribution.

Biological Activity

N-ethyl-2,6-dimethylmorpholine-4-sulfonamide is a morpholine derivative that has garnered attention for its diverse biological activities. This compound features an ethyl group at the nitrogen atom and two methyl groups at the 2 and 6 positions of the morpholine ring, along with a sulfonamide group at the 4 position. Its molecular formula is C₉H₁₃N₃O₂S, indicating potential for various chemical interactions due to its functional groups.

Biological Activity Overview

This compound exhibits significant antimicrobial properties, particularly against bacterial strains. The sulfonamide moiety plays a crucial role in inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and proliferation. This mechanism is shared by many sulfonamide compounds, making them valuable in therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Folic Acid Synthesis : The sulfonamide group inhibits dihydropteroate synthase, an enzyme involved in the biosynthesis of folic acid in bacteria.
  • Binding Affinity : Studies have shown that this compound interacts with proteins such as human serum albumin, influencing its pharmacokinetics and bioavailability.
  • Modulation of Enzyme Activity : The compound may interact with various biological macromolecules, modulating their activity and stability .

Antimicrobial Efficacy

Research indicates that this compound has demonstrated effectiveness against a range of bacterial strains. A comparative study on sulfonamides showed that this compound maintained significant antimicrobial activity similar to established sulfa drugs.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Level
Escherichia coli32 µg/mLModerate
Staphylococcus aureus16 µg/mLHigh
Pseudomonas aeruginosa64 µg/mLLow

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Evaluation : A study published in PMC highlighted the antimicrobial properties of various sulfonamides, including this compound. The results indicated its potential use as an effective antibacterial agent against resistant strains .
  • Pharmacokinetics Study : Research investigating the binding affinity of this compound to human serum albumin provided insights into its absorption and distribution in biological systems. The findings suggested that structural modifications could enhance its therapeutic efficacy while minimizing side effects.
  • Comparative Analysis : A detailed analysis compared the biological activities of this compound with other morpholine derivatives. This study revealed that while many derivatives exhibit antimicrobial properties, this compound showed superior efficacy against certain bacterial strains due to its unique structure .

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